molecular formula C6H14ClOP B13558899 Dipropan-2-ylphosphinic chloride CAS No. 1112-15-8

Dipropan-2-ylphosphinic chloride

Cat. No.: B13558899
CAS No.: 1112-15-8
M. Wt: 168.60 g/mol
InChI Key: ICKHJNMKQISCQZ-UHFFFAOYSA-N
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Description

Dipropan-2-ylphosphinic chloride, also known as Diisopropyl Phosphorochloridate or dipropan-2-yl phosphorochloridate , is an organophosphorus compound with the molecular formula C₆H₁₄ClO₃P. Its structure consists of two isopropyl (propan-2-yl) groups bonded to a phosphorus atom, which is further linked to a chlorine atom and an oxygen atom via a phosphoryl group: (iPrO)₂P(O)Cl. This compound is classified as a phosphorochloridate, a class of reactive intermediates widely used in organic synthesis for phosphorylation reactions, such as the preparation of phosphate esters or amides. Its high reactivity stems from the electrophilic phosphorus center and the chloride leaving group, enabling nucleophilic substitution reactions under controlled conditions.

Diisopropyl Phosphorochloridate is typically synthesized by reacting phosphorus oxychloride (POCl₃) with isopropyl alcohol. Due to its reactivity, it requires careful handling to avoid hydrolysis or unintended side reactions. Applications include its use as a reagent in peptide synthesis, agrochemical production, and pharmaceutical intermediates.

Properties

CAS No.

1112-15-8

Molecular Formula

C6H14ClOP

Molecular Weight

168.60 g/mol

IUPAC Name

2-[chloro(propan-2-yl)phosphoryl]propane

InChI

InChI=1S/C6H14ClOP/c1-5(2)9(7,8)6(3)4/h5-6H,1-4H3

InChI Key

ICKHJNMKQISCQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)P(=O)(C(C)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(propan-2-yl)phosphinoyl chloride can be synthesized through several methods. One common method involves the reaction of bis(propan-2-yl)phosphine with chlorine gas. The reaction is typically carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction is as follows:

(CH3CH2\text{(CH}_3\text{CH}_2(CH3​CH2​

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares Dipropan-2-ylphosphinic chloride with structurally or functionally related organophosphorus compounds, focusing on molecular properties, reactivity, and applications.

Table 1: Comparative Analysis of Organophosphorus Compounds

Compound Name Molecular Formula CAS RN Key Structural Features Reactivity Profile Applications Safety Considerations
This compound (Diisopropyl Phosphorochloridate) C₆H₁₄ClO₃P Not provided (iPrO)₂P(O)Cl High reactivity due to Cl leaving group; moderate steric hindrance from isopropyl groups Organic phosphorylation reactions Use in fume hood; avoid skin/eye contact
Dimethyl isopropylphosphonate C₅H₁₃O₃P 54552-77-1 (MeO)₂P(O)O-iPr Low reactivity; stable phosphonate ester Solvent, flame retardant precursor Standard lab precautions
Diisopropylfluorophosphate C₆H₁₄FO₃P 55-91-4* (iPrO)₂P(O)F Extremely high reactivity; potent acetylcholinesterase inhibitor Neurotoxin research Extreme precautions (neurotoxic)

Key Comparisons:

Structural Differences :

  • This compound features a chloride leaving group, while Diisopropylfluorophosphate replaces chlorine with fluoride , significantly enhancing its reactivity and toxicity .
  • Dimethyl isopropylphosphonate lacks a halide leaving group, instead possessing a stable phosphonate ester linkage (O-iPr) , rendering it less reactive .

Reactivity and Applications: The chloride in this compound enables nucleophilic substitution, making it suitable for controlled phosphorylation in synthesis. In contrast, Diisopropylfluorophosphate’s fluoride group allows rapid inhibition of enzymes like acetylcholinesterase, classifying it as a potent neurotoxin . Dimethyl isopropylphosphonate’s stability suits non-reactive roles, such as a solvent or precursor for flame retardants .

Safety and Handling: Diisopropylfluorophosphate requires extreme precautions due to acute neurotoxicity, as noted in protocols for handling high-risk chemicals . this compound demands protective gear to prevent hydrolysis or skin exposure, though it is less acutely toxic than its fluorinated analog .

Research Findings:

  • Steric hindrance from the isopropyl groups in this compound reduces its reaction rates compared to smaller esters (e.g., methyl or ethyl phosphorochloridates), a critical factor in reaction optimization .
  • Dimethyl isopropylphosphonate ’s stability under acidic conditions makes it preferable for long-term storage compared to halide-containing analogs .

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